molecular formula C13H19N3O4 B2932947 N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1351598-12-3

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2932947
CAS No.: 1351598-12-3
M. Wt: 281.312
InChI Key: BVSRPCNPAWQYAG-UHFFFAOYSA-N
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Description

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

    Introduction of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.

    Formation of the oxalamide linkage: This involves the reaction of the intermediate compounds with oxalyl chloride, followed by the addition of the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as signal transduction or gene expression.

    Inducing oxidative stress: Leading to cellular damage or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.

    N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)urea: Contains a urea linkage instead of oxalamide.

Uniqueness

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-cyclohexyl-2-hydroxyethyl)-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c17-10(9-4-2-1-3-5-9)8-14-12(18)13(19)15-11-6-7-20-16-11/h6-7,9-10,17H,1-5,8H2,(H,14,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSRPCNPAWQYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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